Product packaging for 1,2,3,4-Tetrahydroquinoline-7-carboxamide(Cat. No.:CAS No. 1391210-56-2)

1,2,3,4-Tetrahydroquinoline-7-carboxamide

Cat. No.: B13138260
CAS No.: 1391210-56-2
M. Wt: 176.21 g/mol
InChI Key: WWUYMUAOEDVLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroquinoline-7-carboxamide is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a valuable synthetic intermediate. The tetrahydroquinoline (THQ) and tetrahydroisoquinoline (Tic) scaffolds are privileged structures in drug discovery, found in a wide array of bioactive molecules and several clinically used therapeutics . These scaffolds are recognized for their diverse pharmacological activities, which include serving as antitumor antibiotics, antihypertensive agents, skeletal muscle relaxants, and treatments for neurodegenerative disorders . Researchers utilize this carboxamide derivative as a key building block in the design and synthesis of novel compounds. Its structure makes it amenable to further chemical modifications, allowing for the creation of targeted molecular libraries. The core tetrahydroquinoline structure can be synthesized through classic methods such as Pictet-Spengler condensation or Bischler-Napieralski cyclization . As a research chemical, this compound provides a strategic starting point for exploring new therapeutic agents in areas such as oncology, infectious diseases, and central nervous system disorders. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13138260 1,2,3,4-Tetrahydroquinoline-7-carboxamide CAS No. 1391210-56-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1391210-56-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h3-4,6,12H,1-2,5H2,(H2,11,13)

InChI Key

WWUYMUAOEDVLGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)N)NC1

Origin of Product

United States

Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrahydroquinoline 7 Carboxamide and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR (Proton NMR) analysis of tetrahydroquinoline derivatives reveals distinct signals for protons in different chemical environments. For example, in a related derivative, aromatic protons typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) show characteristic signals in the upfield region, with their multiplicity and coupling constants providing insight into their spatial relationships. rsc.org

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. In a derivative of the target compound, the carbonyl carbon of the carboxamide group is typically observed at the most downfield position (around δ 171.0 ppm). rsc.org Aromatic carbons resonate in the δ 113-160 ppm range, while the saturated carbons of the tetrahydroquinoline ring appear at higher field strengths. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY spectra establish proton-proton connectivities within the molecule, while HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart. beilstein-journals.org These techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

Below is a representative table of NMR data for a 1,2,3,4-tetrahydroquinoline (B108954) derivative.

Atom ¹H-NMR (δ, ppm, Multiplicity, J in Hz) ¹³C-NMR (δ, ppm)
Aromatic CH7.57 – 7.39 (m)135.1, 133.9, 130.8, 128.7, 128.5, 127.1
Aromatic C-120.0, 118.0, 113.9, 113.7
NH3.97 (brs)-
CH₂ (Position 3)3.53 (brs)44.1
CH₂ (Position 4)3.02 (brs)43.2
CH₂ (Position 2)2.79 (d, J = 15.8 Hz)28.8
C=O-171.0
Data derived from a representative derivative compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 1,2,3,4-tetrahydroquinoline-7-carboxamide derivative would exhibit characteristic absorption bands.

Key expected absorptions include:

N-H Stretch: A moderate to strong band in the region of 3500-3300 cm⁻¹, corresponding to the amine in the tetrahydroquinoline ring and the amide group. vscht.cz

C=O Stretch: A strong, sharp band typically found between 1750-1670 cm⁻¹ for the carbonyl group of the carboxamide. vscht.czresearchgate.net

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz

Aliphatic C-H Stretch: Absorptions found just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.cz

C=C Stretch: Bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring. vscht.cz

This pattern of absorption bands provides clear evidence for the key functional groups defining the this compound structure.

Functional Group Characteristic IR Absorption Range (cm⁻¹)
N-H (Amine/Amide)3500-3300
Aromatic C-H3100-3000
Aliphatic C-H3000-2850
C=O (Amide)1750-1670
C=C (Aromatic)1600-1400
Data based on typical IR absorption ranges for organic functional groups. vscht.cz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

In the analysis of 1,2,3,4-tetrahydroquinoline derivatives, electrospray ionization (ESI) is a commonly used technique. rsc.org The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M+Na]⁺), which allows for the confirmation of the molecular formula. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, the calculated mass for a derivative C₁₈H₁₆N₂NaO₂ as [M+Na]⁺ was 315.1104, with the found value being 315.1102, confirming the molecular formula. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For tetrahydroquinoline derivatives, this method provides definitive proof of structure, including bond lengths, bond angles, and conformation.

In a study of 1-tosyl-1,2,3,4-tetrahydroquinoline, a related derivative, X-ray analysis revealed that the heterocyclic ring adopts a half-chair conformation. nih.gov The analysis also detailed the dihedral angle between the planes of the aromatic rings and how molecules are linked in the crystal lattice through hydrogen bonds. nih.gov Such detailed structural information is invaluable for understanding intermolecular interactions and the solid-state packing of these compounds. nih.govtandfonline.com

Chromatographic Analysis for Purity and Isomer Identification (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are vital for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is particularly useful for the analysis of 1,2,3,4-tetrahydroquinoline derivatives.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase, is often employed. researchgate.net This method can effectively separate the target compound from starting materials, byproducts, or degradation products. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time to that of a known standard, the identity of the compound can be confirmed. Furthermore, the area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. researchgate.net Studies have investigated the sorption regularities of tetrahydroquinoline derivatives on various stationary phases to optimize separation methods. researchgate.net

Computational and Theoretical Chemistry Studies of 1,2,3,4 Tetrahydroquinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure of molecules. For 1,2,3,4-tetrahydroquinoline (B108954) systems, these calculations elucidate the fundamental properties that govern their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For derivatives of 1,2,3,4-tetrahydroquinoline, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311+G**), are employed to optimize molecular geometries and predict a range of molecular properties. researchgate.netnih.govresearchgate.net These properties include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

DFT is also utilized to calculate vibrational frequencies, which can be compared with experimental data from infrared and Raman spectroscopy to validate the computed structure. nih.govresearchgate.net Furthermore, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined, providing insights into the stability and reactivity of these compounds.

Interactive Table: Representative DFT-Calculated Properties for a Substituted Tetrahydroquinoline System

Property Calculated Value
Total Energy (Hartree) -481.35
Dipole Moment (Debye) 2.54

Note: The data in this table is representative and based on findings for analogous tetrahydroquinoline systems.

Ab-initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are used for high-accuracy calculations. In the context of 1,2,3,4-tetrahydroquinoline systems, ab-initio methods are particularly valuable for conformational analysis. researchgate.net

The flexible, non-aromatic ring of the tetrahydroquinoline scaffold can adopt several conformations. Ab-initio calculations help to identify the different possible conformers and to determine their relative energies, thus predicting the most stable conformations. By mapping the potential energy surface, researchers can locate the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net This information is vital for understanding how the molecule's shape influences its biological activity and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. fiveable.melibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. The distribution of electron density in the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For tetrahydroquinoline derivatives, the HOMO is often localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the quinoline (B57606) ring system. researchgate.net

Interactive Table: Representative FMO Data for a Substituted Tetrahydroquinoline System

Parameter Energy (eV)
HOMO Energy -5.89
LUMO Energy -1.23

Note: The data in this table is representative and based on findings for analogous tetrahydroquinoline systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. For a molecule like 1,2,3,4-tetrahydroquinoline-7-carboxamide, the oxygen atom of the carboxamide group and the nitrogen atom in the ring are expected to be regions of high negative potential, while the hydrogen atoms of the amine and amide groups would exhibit positive potential. researchgate.net

Global reactivity descriptors, such as chemical hardness (η) and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated from the energies of the HOMO and LUMO. researchgate.net

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.net

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Interactive Table: Representative Reactivity Indices for a Substituted Tetrahydroquinoline System

Index Calculated Value (eV)
Chemical Hardness (η) 2.33
Electronegativity (χ) 3.56

Note: The data in this table is representative and based on findings for analogous tetrahydroquinoline systems.

Molecular Modeling and Simulation

While the prompt did not request content for this section, it is an important area of computational chemistry that builds upon the quantum chemical calculations described above. Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are used to study the dynamic behavior of molecules over time. These methods are particularly useful for investigating the interactions of tetrahydroquinoline derivatives with biological macromolecules, such as proteins and nucleic acids, and for predicting their binding affinities and modes of action.

Conformational Search and Potential Energy Surface (PES) Mapping

The non-aromatic, saturated portion of the 1,2,3,4-tetrahydroquinoline scaffold allows for significant conformational flexibility. Understanding the accessible conformations and their relative energies is crucial for predicting how these molecules will interact with biological targets.

A conformational search aims to identify all stable, low-energy arrangements of a molecule's atoms. For the parent 1,2,3,4-tetrahydroquinoline, high-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), have been used to identify four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov These studies map the potential energy surface (PES), a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orgarxiv.org The PES reveals the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them. libretexts.orgresearchgate.net Calculations on the THQ scaffold have indicated a relatively low energy barrier of approximately 104 cm⁻¹ between non-equivalent conformers, suggesting that conformational cooling, where less stable forms relax into the most stable conformer, can occur efficiently. nih.gov This detailed energetic landscape is foundational for understanding the molecule's inherent structural preferences. nih.govvisualizeorgchem.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. unesp.br This method is widely used to screen virtual libraries of compounds and to elucidate the likely binding mode of a ligand within the active site of a biological target.

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been the subject of numerous molecular docking studies against a wide array of biological macromolecules. These investigations have highlighted the scaffold's versatility in forming strong binding interactions with various targets implicated in diseases like cancer and viral infections. mdpi.comscispace.combenthamdirect.com For instance, morpholine-substituted THQ derivatives have shown strong predicted binding within the active site of the mammalian target of rapamycin (mTOR), a key protein in cancer pathways. mdpi.comresearchgate.net Similarly, other THQ analogs have been docked against targets such as epidermal growth factor receptor (EGFR), lysine-specific demethylase 1 (LSD1), and even B-DNA, demonstrating the broad therapeutic potential of this chemical class. unesp.brresearchgate.netnih.gov

Target MacromoleculePDB IDKey Findings from Docking
mTOR4JT6Strong binding interaction within the active site, highlighting the potential of THQ derivatives as mTOR inhibitors. mdpi.comresearchgate.net
EGFR4LRMTHQ derivatives demonstrated favorable binding affinities, suggesting potential as anticancer agents targeting this receptor. unesp.br
DNA1BNATetrahydroquinoline-3-carbonitrile derivatives were docked to investigate preferred binding sites and interaction modes. benthamdirect.comresearchgate.net
HIV-1 Reverse Transcriptase1FK9Novel THQ analogs were docked into the non-nucleoside inhibitor binding pocket, showing high potency. scispace.com
PI3Kδ-THQ derivatives showed high affinity to the active site, with key interactions identified for the bicyclic moiety. nih.gov
LSD1-Newly designed THQ derivatives reported higher docking scores than template molecules, indicating stronger binding potential. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to analyze the persistence of key intermolecular interactions. mdpi.com

For 1,2,3,4-tetrahydroquinoline systems, MD simulations have been crucial in validating docking results and confirming the stability of ligand-protein complexes. For example, 100-nanosecond simulations of THQ derivatives bound to mTOR confirmed stable protein-ligand interactions and favorable dynamics, reinforcing the findings from molecular docking. mdpi.comresearchgate.net Similar simulations have been performed for THQ derivatives targeting the anticancer target LSD1, where analysis of the root-mean-square deviation (RMSD) of the protein's alpha-carbons (Cα) and the ligand confirmed the conformational stability of the complex throughout the simulation period. mdpi.comresearchgate.net These simulations provide a more realistic model of the biological environment and increase confidence in the predicted binding modes. nih.govmdpi.com

System SimulatedSimulation TimeKey Findings from MD Simulation
THQ derivative-mTOR complex100 nsConfirmed stable protein-ligand interactions and favorable dynamics, validating docking results. mdpi.comresearchgate.net
THQ derivative-LSD1 complex100 nsThe complex system reached conformational stability, as analyzed by RMSD calculations. mdpi.com
Tetrahydroisoquinoline-DNA gyrase B complex100 nsThe simulation investigated the thermodynamic stability of the docked complex. nih.gov
Quinoline-3-carboxamide-ATM kinase complex100 nsThe protein's secondary structure was shown to be stable throughout the simulation. mdpi.com

Structure-Based Design Principles for Targeted Analogs

The insights gained from computational studies directly inform the principles of structure-based drug design. This approach uses the three-dimensional structure of the biological target to design ligands with higher affinity and selectivity. For the 1,2,3,4-tetrahydroquinoline scaffold, several key design principles have emerged.

One strategy involves using the THQ core as a bioisosteric replacement for other scaffolds (like quinoline or quinazoline) to improve metabolic stability and reduce off-target effects while maintaining similar electronic and spatial properties. mdpi.com Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, have guided modifications at various positions of the THQ ring. nih.govnih.gov For example, the design of mTOR inhibitors focused on incorporating fluorine-substituted aromatic rings and a morpholine moiety to enhance active site interactions. mdpi.com Similarly, for LSD1 inhibitors, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed to create contour maps that guide the design of new derivatives with improved potency. nih.govmdpi.com These principles allow for the rational optimization of lead compounds into more effective therapeutic agents.

Analysis of Intermolecular Interactions

The biological activity of any compound is fundamentally governed by its intermolecular interactions with its target. For 1,2,3,4-tetrahydroquinoline derivatives, computational methods provide a detailed analysis of the non-covalent forces, such as hydrogen bonds and aromatic interactions, that dictate binding affinity and specificity.

Hydrogen Bonding Analysis (Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Methods)

Hydrogen bonds are critical directional interactions that contribute significantly to the stability of ligand-receptor complexes. Advanced quantum chemical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to analyze these interactions in detail.

NBO analysis examines the delocalization of electron density from a filled lone-pair orbital of a hydrogen bond acceptor to an empty antibonding orbital of the donor, providing a quantitative measure of the interaction's strength (E(2) energy). ijnc.irresearchgate.net QTAIM analysis, pioneered by Richard Bader, characterizes the topology of the electron density. orientjchem.org Within this framework, a bond critical point (BCP) between a hydrogen atom and an acceptor atom is evidence of a hydrogen bond. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insights into the nature and strength of the interaction. ijnc.ir While specific NBO/QTAIM studies on this compound are not prevalent, these methods have been applied to the closely related 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to analyze N-H···O hydrogen bonds, demonstrating their utility in characterizing the key interactions that stabilize these systems. researchgate.net

Aromatic Interactions (e.g., π–π Stacking)

The benzene ring portion of the 1,2,3,4-tetrahydroquinoline scaffold is capable of engaging in aromatic interactions, most notably π–π stacking. libretexts.org This type of interaction occurs when two aromatic rings align face-to-face or in a displaced parallel fashion, driven by a combination of electrostatic and dispersion forces. libretexts.orgnih.gov

Research Applications and Pharmacological Relevance of Tetrahydroquinoline Derivatives

General Overview of the Tetrahydroquinoline Scaffold in Drug Discovery Research

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a prominent structural motif found in numerous biologically active natural products and pharmacologically relevant therapeutic agents. semanticscholar.org In medicinal chemistry, it is often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. This versatility has made the tetrahydroquinoline core an attractive starting point for the design and synthesis of new therapeutic agents. semanticscholar.org

Naturally occurring and synthetic tetrahydroquinolines have demonstrated a broad spectrum of biological effects. These include applications as anticancer, antimalarial, antibacterial, and antiviral agents. scielo.org The inherent structural features of the tetrahydroquinoline nucleus allow for three-dimensional diversity, which is crucial for specific interactions with biological macromolecules. Researchers have successfully developed numerous synthetic methodologies to access this scaffold, enabling the creation of large libraries of derivatives for biological screening. The adaptability of the tetrahydroquinoline framework continues to make it a central focus in the quest for novel and effective drugs.

Role of Carboxamide and Related Functionalities at C-7 in Research Applications

The functionalization of the tetrahydroquinoline scaffold, particularly at the C-7 position, is a critical strategy for modulating the physicochemical properties and biological activity of its derivatives. The introduction of a carboxamide group or related functionalities can significantly influence a molecule's solubility, membrane permeability, and ability to form specific hydrogen bonds with target proteins.

For instance, in the broader class of quinolone antibiotics, the presence of a basic piperazinyl ring at the C-7 position is known to be a key determinant of their antibacterial spectrum and potency. nih.gov While not a carboxamide, this highlights the strategic importance of the C-7 position for functionalization. The carboxamide group, with its hydrogen bond donor and acceptor capabilities, is a common feature in many active pharmaceutical ingredients. In a study on quinazolinone-7-carboxamide derivatives, the amide fragment was identified as a critical feature for potent and selective inhibition of soluble epoxide hydrolase, a therapeutic target for inflammatory and cardiovascular diseases. nih.gov This suggests that a carboxamide at the C-7 position of a tetrahydroquinoline ring could similarly serve as a crucial interaction point with biological targets, enhancing binding affinity and specificity.

Use of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid in Electron Transfer Mechanism Studies

While specific research detailing the use of 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid in electron transfer mechanism studies is not extensively documented in the literature, the broader class of quinolone carboxylic acids is known to participate in charge-transfer phenomena. The general structure of quinolones, featuring an electron-rich aromatic system and electron-withdrawing groups like a carboxylic acid, allows them to act as electron donors in the formation of charge-transfer complexes with various π-acceptors. researchgate.net

Spectrophotometric studies have demonstrated that fluoroquinolone antibiotics, which contain a 4-oxo-quinoline-3-carboxylic acid core, can form these charge-transfer complexes. researchgate.net These interactions are fundamental to understanding the electronic properties of the molecules and can be relevant to their mechanism of action and potential applications in materials science. Although direct studies on the 7-carboxylic acid isomer are scarce, the known redox properties of the quinolone nucleus suggest that 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid could potentially engage in similar electron transfer processes, a hypothesis that warrants further investigation.

Exploration of Cationic 7-Amino-1,2,3,4-tetrahydroquinolines in Material Science Research (e.g., Dyeing Applications)

In the realm of material science, cationic 7-amino-1,2,3,4-tetrahydroquinoline derivatives have been identified as excellent precursors for blue oxidative dyes, particularly for coloring keratin fibers like human hair. nih.gov When used in dyeing compositions, these compounds exhibit significant advantages in color purity, stability, and fastness. nih.gov

A study investigating novel heterocyclic compounds for hair coloring demonstrated that 1,2,3,4-tetrahydroquinoline derivatives are superior candidates for achieving blue shades. nih.gov Among the tested compounds, N-methyl-7-amino-1,2,3,4-tetrahydroquinoline was highlighted as the most outstanding, providing a stable and brilliant blue color. nih.gov A patent for this technology describes a family of cationic 7-amino-1,2,3,4-tetrahydroquinolines for use in dyeing compositions, noting their high solubility which allows for satisfactory uptake of the color. This application underscores the utility of functionalized tetrahydroquinolines beyond pharmacology, extending into the development of advanced materials.

Structure-Activity Relationship (SAR) Studies for Tetrahydroquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For tetrahydroquinoline derivatives, SAR studies aim to identify which structural features and substituents are responsible for their therapeutic effects, guiding the design of more potent and selective compounds. nih.gov

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the tetrahydroquinoline scaffold has a profound impact on biological activity. SAR studies have elucidated several key trends. For example, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, there was a general trend of improved potency with increased lipophilicity. acs.org The nature of linking groups is also critical; studies showed that amide (–CONH–) or methylene (–CH₂–) linkers were more effective than keto (–CO–) or –COCH₂– linkers, suggesting that the specific positioning of terminal aromatic rings is important for target binding. acs.org

In the context of anticancer activity, the addition of specific functional groups can dramatically enhance potency and selectivity. A recent study on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors found that incorporating trifluoromethyl and morpholine moieties significantly improved selectivity and potency. mdpi.comnih.gov This highlights how targeted modifications can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.

The following table summarizes key SAR findings for tetrahydroquinoline derivatives against cancer cell lines.

Compound IDCore ScaffoldKey SubstituentsTarget Cell LineIC50 (µM)Reference
10e TetrahydroquinolineTrifluoromethyl, MorpholineA549 (Lung Cancer)0.033 mdpi.com
JS-56 Tetrahydroquinoline(Not Specified)MCF-7 (Breast Cancer)>25 scielo.org
JS-92 Tetrahydroquinoline(Not Specified)MCF-7 (Breast Cancer)~25 scielo.org
4a Tetrahydroquinolinone3-(1-naphthylmethyl)A549 (Lung Cancer)Potent Cytotoxicity nih.gov

Rational Design for Improved Potency and Specificity in Research Probes

The insights gained from SAR studies are crucial for the rational design of new molecules. Modern drug discovery often employs computational techniques to predict how structural modifications will affect binding and activity, allowing for the design of more potent and specific research probes and drug candidates.

For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used to study tetrahydroquinoline derivatives. In one study, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models were built for a series of tetrahydroquinoline-based inhibitors of the epigenetic target LSD1. nih.gov Based on the contour maps generated by these models, which indicated where steric bulk or electrostatic charges would be favorable or unfavorable, seven novel derivatives were designed with predicted higher activity. nih.gov Subsequent molecular docking and dynamics simulations supported these predictions, demonstrating how rational design can lead to the development of compounds with improved potency. nih.gov This approach minimizes trial-and-error synthesis and accelerates the discovery of optimized molecular probes for biological research.

Investigation of Biological Activities in Research Models

The tetrahydroquinoline scaffold and its derivatives have been the subject of extensive research to explore their potential biological activities. These investigations in various research models have revealed a broad spectrum of pharmacological relevance, which is detailed in the following subsections.

Antimicrobial Inhibitory Potential against Bacterial and Fungal Strains in Research Models

Tetrahydroquinoline derivatives have demonstrated notable antimicrobial properties against a range of bacterial and fungal pathogens in laboratory settings. researchgate.net The core structure of tetrahydroquinoline is a recurring motif in many natural products and pharmaceutical agents with promising biological activities. researchgate.net

Research has shown that certain tetrahydroquinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of novel quinoline (B57606) derivatives demonstrated excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Specifically, compounds N-(6-Chloro-2-etil-1,2,3,4-(tetrahidro)quinolin-4-il) formamide and N-(6-nitro-2-penthyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide showed an MIC of 0.025 µg/mL against P. aeruginosa. researchgate.net Another derivative, (6-fluor-2-pentyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamide, exhibited a potent MIC of 0.003 µg/mL against the same bacterial strain. researchgate.net

In the realm of antifungal research, chalcone derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety have been synthesized and evaluated. nih.gov One such derivative, designated as H4, displayed potent inhibitory activity against the plant pathogenic fungus Phytophthora capsici, with a median effective concentration (EC₅₀) of 5.2 μg/mL. nih.gov This was significantly more effective than the control drugs Azoxystrobin (EC₅₀ = 80.2 μg/mL) and Fluopyram (EC₅₀ = 146.8 μg/mL). nih.gov Further studies indicated that this compound likely acts on the cell membrane and inhibits the mitochondrial enzyme succinate dehydrogenase (SDH). nih.gov Another study focused on a novel series of 1,2,3,4-tetrahydroquinoline derivatives containing a pyrimidine ether scaffold, which showed good antifungal activities against several fungi. acs.org Compound 4fh from this series was particularly effective against Valsa mali and Sclerotinia sclerotiorum, with EC₅₀ values of 0.71 and 2.47 μg/mL, respectively. acs.org However, it is noteworthy that some N-alkyl tetrahydroquinoline derivatives showed no significant antimycotic activity in certain studies. nih.gov

Compound/DerivativeTarget OrganismActivity (MIC/EC₅₀)
N-(6-Chloro-2-etil-1,2,3,4-(tetrahidro)quinolin-4-il) formamideP. aeruginosa0.025 µg/mL (MIC)
N-(6-nitro-2-penthyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamideP. aeruginosa0.025 µg/mL (MIC)
(6-fluor-2-pentyl-1,2,3,4-(tetrahidro)quinolin-4-il) formamideP. aeruginosa0.003 µg/mL (MIC)
Chalcone derivative H4Phytophthora capsici5.2 μg/mL (EC₅₀)
Pyrimidine ether derivative 4fhValsa mali0.71 μg/mL (EC₅₀)
Pyrimidine ether derivative 4fhSclerotinia sclerotiorum2.47 μg/mL (EC₅₀)

Antioxidant and Antitryptic Activity Studies

The antioxidant potential of tetrahydroquinoline derivatives has been a significant area of investigation. mdpi.comsaudijournals.comresearchgate.net These compounds have been evaluated for their ability to scavenge free radicals, a key factor in oxidative stress implicated in various diseases. saudijournals.com

Several studies have utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify the antioxidant capacity of novel tetrahydroquinoline derivatives. mdpi.com In one study, synthesized tetrahydroquinoline compounds demonstrated excellent antioxidant capacity in the ABTS assay, with EC₅₀ values below 10 μg/mL, outperforming the ascorbic acid control (EC₅₀ = 35 μg/mL). mdpi.comsciforum.net Another research effort reported a tetrahydroquinoline derivative, SF8, with a potent DPPH scavenging activity, showing an IC₅₀ value of 29.19 ± 0.25 µg/mL, which was more effective than the standards, ascorbic acid and quercetin. mdpi.com

The mechanism of action for the antioxidant activity of these derivatives is suggested to be predominantly through a single electron transfer (SET) process. mdpi.com The presence of OH and NH₂ groups ortho to the heterocyclic NH group in the 1,2,3,4-tetrahydroquinoline structure has been shown to increase the antioxidant activity. researchgate.net

Regarding antitryptic activity, which relates to the inhibition of the enzyme trypsin and is a measure of anti-inflammatory potential, some ibuprofen-1,2,3,4-tetrahydroisoquinoline hybrids have been screened. researchgate.net While specific data on the antitryptic activity of 1,2,3,4-Tetrahydroquinoline-7-carboxamide was not detailed in the provided context, the broader class of tetrahydroquinoline and its isoquinoline analogues are being explored for such properties.

Compound/DerivativeAssayActivity (IC₅₀/EC₅₀)Standard (Activity)
Vinyl-formamide THQ and indene THQABTS< 2 μg/mL (EC₅₀)Ascorbic Acid (35 μg/mL)
General synthesized THQsABTS< 10 μg/mL (EC₅₀)Ascorbic Acid (35 μg/mL)
SF8DPPH29.19 ± 0.25 µg/mL (IC₅₀)Ascorbic Acid (41.38 ± 0.34 µg/mL)
SF4DPPH29.79 ± 0.26 µg/mL (IC₅₀)Quercetin (41.64 ± 1.01 µg/mL)

Inhibition of Albumin Denaturation Activity

The denaturation of proteins is a well-documented cause of inflammation. Consequently, the ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential. Research has explored the in vitro anti-inflammatory efficacy of various compounds by measuring the inhibition of albumin denaturation. researchgate.net

In this context, derivatives of tetrahydroquinoline and its isomers have been investigated. For instance, newly synthesized hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline have demonstrated potential as anti-inflammatory agents by inhibiting albumin denaturation more effectively than the standard drug ketoprofen. researchgate.net While specific quantitative data for this compound is not available, the general class of compounds shows promise in this area. One study highlighted that a tetrahydroquinoline derivative (3c) and a tetrahydroisoquinoline derivative (3d) exhibited the highest affinity for albumin and demonstrated stronger anti-inflammatory action than ketoprofen and ibuprofen. researchgate.net

Kinase Inhibition Studies in Research Models (e.g., E. coli DNA Gyrase B, MurE Synthetase)

Tetrahydroquinoline derivatives have been identified as potential inhibitors of various kinases, which are crucial enzymes in many cellular processes. A key target in antibacterial research is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov

Several studies have focused on the inhibitory activity of fused tetrahydroquinoline systems against E. coli DNA gyrase B. nih.gov Certain thieno[2,3-b]pyridine derivatives incorporating a fused tetrahydroquinoline system have shown potent inhibitory capacity, with IC₅₀ values ranging from 2.26 to 5.87 µM, comparable to the known inhibitor novobiocin (IC₅₀ = 4.17 µM). nih.gov Docking studies suggest that these compounds bind to the active site of the enzyme, thereby inhibiting its function and leading to bacterial cell death. nih.gov The inhibition of DNA gyrase is considered a promising strategy to combat antimicrobial resistance. nih.gov

While the provided outline mentions MurE synthetase, specific research findings on the inhibition of this particular enzyme by tetrahydroquinoline derivatives were not prominently featured in the search results. However, the broad investigation into kinase inhibition by this class of compounds is an active area of research.

Exploration as Potential Modulators of Receptors (e.g., Bradykinin, Adrenergic, Histaminergic, Muscarinic Receptors)

The versatility of the tetrahydroquinoline scaffold extends to its potential to modulate various physiological receptors.

Muscarinic Receptors: A series of 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their binding affinities to muscarinic receptors. nih.gov One compound, 3f , demonstrated a high affinity for M2 muscarinic receptors with a pKi of 9.1 and showed selectivity over M3 receptors. nih.gov Structure-activity relationship studies have indicated that the benzene ring fused to the piperidine and the length of the alkyl linker chain are critical for M2 receptor affinity. nih.gov

While the provided search results did not yield specific studies on the direct interaction of 1,2,3,4-tetrahydroquinoline derivatives with bradykinin, adrenergic, or histaminergic receptors, the structural similarities to other known receptor modulators suggest that this is a plausible area for future investigation. The broad biological activity profile of tetrahydroquinolines indicates their potential to interact with a variety of G protein-coupled receptors (GPCRs), which include the adrenergic and histaminergic receptor families. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 1,2,3,4-Tetrahydroquinoline-7-carboxamide

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. For this compound, future synthetic strategies are poised to embrace green chemistry principles, moving away from traditional, often harsh, reaction conditions.

A key precursor for the synthesis of the target compound is 7-nitro-1,2,3,4-tetrahydroquinoline. mdpi.com Sustainable approaches to this intermediate and its subsequent conversion to the 7-carboxamide derivative are of significant interest. One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scale-up, making them ideal for nitration reactions, which are often exothermic and require careful control. acs.orgnih.govresearchgate.net The subsequent reduction of the nitro group to an amine can also be performed in a flow system, potentially using immobilized catalysts that can be easily recovered and reused.

Biocatalysis represents another frontier for the sustainable synthesis of this compound. Enzymes such as monoamine oxidases could be engineered for the efficient dehydroaromatization of tetrahydroquinolines, offering a green alternative to chemical oxidants. rsc.org Furthermore, the amidation of a potential 1,2,3,4-tetrahydroquinoline-7-carboxylic acid precursor could be achieved using biocatalysts like lipases or engineered amide bond-forming enzymes, operating in aqueous media under mild conditions.

The principles of atom economy are also central to sustainable synthesis. Catalytic methods that minimize waste and maximize the incorporation of starting material atoms into the final product are highly desirable. The development of novel catalytic systems for the direct C-H functionalization of the tetrahydroquinoline core at the C-7 position to introduce the carboxamide group or a precursor thereof would be a significant advancement.

Synthetic StrategyKey AdvantagesPotential Application for this compound
Flow Chemistry Enhanced safety, improved process control, scalability. acs.orgnih.govresearchgate.netNitration of 1,2,3,4-tetrahydroquinoline (B108954) and subsequent reduction of the 7-nitro intermediate.
Biocatalysis Mild reaction conditions, high selectivity, reduced environmental impact. rsc.orgEnzymatic amidation of 1,2,3,4-tetrahydroquinoline-7-carboxylic acid.
Atom-Economic Catalysis High efficiency, minimal waste generation.Direct C-H carboxamidation at the C-7 position of the tetrahydroquinoline ring.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries, prediction of biological activity, and optimization of lead compounds. For this compound and its derivatives, a range of computational approaches can be leveraged to accelerate their development as therapeutic agents.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be employed to build predictive models. mdpi.comresearchgate.net These models can elucidate the key structural features of the this compound scaffold that are crucial for its biological activity, guiding the design of new analogs with enhanced potency and selectivity. For instance, such models could predict the optimal substituents on the carboxamide nitrogen or other positions of the tetrahydroquinoline ring for a specific biological target.

Molecular docking simulations are instrumental in understanding the binding interactions between a ligand and its target protein at the atomic level. rasayanjournal.co.inresearchgate.netmdpi.com By docking this compound into the active site of a target protein, researchers can predict its binding mode and affinity. This information is invaluable for structure-based drug design, allowing for the rational modification of the molecule to improve its interaction with the target.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. preprints.orgnih.gov MD simulations can help to validate docking poses and provide a more accurate estimation of binding free energies, further refining the lead optimization process.

Computational MethodApplication in Drug DiscoveryRelevance to this compound
3D-QSAR (CoMFA/CoMSIA) Predictive modeling of biological activity. mdpi.comresearchgate.netGuiding the design of derivatives with improved potency.
Molecular Docking Predicting ligand-protein binding modes and affinities. rasayanjournal.co.inresearchgate.netmdpi.comIdentifying key interactions with biological targets.
Molecular Dynamics (MD) Simulations Assessing the stability of ligand-protein complexes. preprints.orgnih.govValidating binding modes and refining lead compounds.

Exploration of New Biological Targets and Research Applications for C-7 Functionalized Tetrahydroquinolines

The tetrahydroquinoline scaffold is known to interact with a wide range of biological targets, and the introduction of a carboxamide group at the C-7 position can significantly influence its pharmacological profile. A key area of future research will be the systematic exploration of new biological targets for this compound and its analogs.

A highly relevant study on the closely related tetrahydroisoquinoline-7-carboxamide scaffold has identified these compounds as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1) , a potential target for anti-inflammatory therapies. nih.govnih.gov This finding strongly suggests that this compound derivatives could also exhibit activity against DDR1 and warrant investigation in this area.

Furthermore, the broader class of tetrahydroquinoline derivatives has shown activity against a variety of other targets implicated in cancer and neurological disorders. These include:

mTOR (mammalian target of rapamycin) : A key regulator of cell growth and proliferation, making it an attractive target for cancer therapy. mdpi.compreprints.org

LSD1 (lysine-specific demethylase 1) : An epigenetic modifier that is overexpressed in several cancers. mdpi.comnih.gov

Neuronal nitric oxide synthase (nNOS) : An enzyme involved in neurotransmission, with inhibitors being investigated for the treatment of neurological disorders. chemicalbook.com

Systematic screening of this compound against panels of kinases, epigenetic targets, and central nervous system receptors could uncover novel biological activities. Structure-activity relationship (SAR) studies will be crucial in this endeavor, systematically exploring how modifications to the carboxamide group and the tetrahydroquinoline core impact target affinity and selectivity. mdpi.com

Potential Biological TargetTherapeutic AreaSupporting Evidence
Discoidin Domain Receptor 1 (DDR1) Inflammation, Acute Lung Injury nih.govnih.govActivity of tetrahydroisoquinoline-7-carboxamide analogs. nih.govnih.gov
mTOR Cancer preprints.orgeurekaselect.comActivity of substituted tetrahydroquinoline derivatives. mdpi.compreprints.org
LSD1 Cancer mdpi.comnih.govActivity of tetrahydroquinoline-based reversible inhibitors. nih.gov
nNOS Neurological Disorders chemicalbook.comActivity of 1,2,3,4-tetrahydroquinoline-based inhibitors. chemicalbook.com

Integration of this compound as Chemical Biology Probes

Beyond their therapeutic potential, small molecules like this compound can be developed into powerful chemical biology probes to investigate biological processes. The carboxamide functionality provides a convenient handle for chemical modification, allowing for the attachment of various reporter groups.

One exciting possibility is the development of fluorescent probes . By conjugating a fluorophore to the this compound scaffold, researchers can create tools for imaging and tracking the molecule's distribution and interaction with its biological targets within living cells. The design of such probes would need to ensure that the fluorescent tag does not interfere with the molecule's biological activity.

Another promising application is in the development of photoaffinity probes . researchgate.netnih.gov These probes incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the protein target, which is particularly useful for target deconvolution studies. The carboxamide group could serve as an attachment point for a linker connected to a photoreactive moiety like a diazirine or a benzophenone. uic.eduwustl.edu

Furthermore, the synthesis of biotinylated or clickable alkyne- or azide-tagged versions of this compound would enable affinity-based pulldown experiments to identify binding partners from complex biological samples. These chemical biology tools would be invaluable for elucidating the mechanism of action of this class of compounds and for discovering new biological pathways in which they are involved.

Type of Chemical ProbeApplicationPotential Modification of this compound
Fluorescent Probe Cellular imaging and target localization.Conjugation of a fluorophore to the carboxamide nitrogen or other positions.
Photoaffinity Probe Covalent labeling and identification of protein targets. researchgate.netnih.govAttachment of a photoreactive group (e.g., diazirine) via a linker. uic.eduwustl.edu
Affinity-Based Probe Pulldown of binding partners for identification.Incorporation of a biotin (B1667282) or a "clickable" tag (alkyne/azide).

Q & A

Q. What are the common synthetic methodologies for preparing 1,2,3,4-tetrahydroquinoline-7-carboxamide derivatives?

Synthesis of this scaffold typically involves cyclization reactions, reductive amination, or transition-metal-catalyzed coupling. For example, bifunctional derivatives can be synthesized via copper-catalyzed enantioselective intramolecular aryl C–N coupling, yielding high enantiopurity (up to 90% ee) under optimized conditions . Classical methods include acid-mediated Pictet-Spengler reactions for tetrahydroisoquinoline frameworks, with substituent positioning (e.g., carboxyl groups at C7) influencing reaction efficiency .

Q. How can structural modifications of the tetrahydroquinoline core enhance biological activity?

Key modifications include:

  • Substituent introduction : Adding halogen (Cl, F) or methoxy groups at C6/C7 positions increases antimicrobial and antiproliferative activity. For instance, 7-chloro derivatives show enhanced fungicidal activity (IC₅₀: 0.8–2.1 μM) .
  • Carboxamide functionalization : N-substituted benzoyl groups improve target selectivity in enzyme inhibition (e.g., DPP-IV inhibitors) .
    Methodologically, structure-activity relationship (SAR) studies require iterative synthesis paired with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What analytical techniques are critical for characterizing tetrahydroquinoline-7-carboxamides?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., distinguishing C3 vs. C4 substitution) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .
  • X-ray crystallography : Resolves absolute configuration in enantioselective syntheses .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-7-carboxamides be optimized for drug discovery?

Asymmetric desymmetrization strategies using chiral copper catalysts (e.g., Cu(I)/BINAP complexes) achieve enantiomeric ratios >15:1. Key parameters include:

  • Solvent polarity : Dichloromethane improves catalyst turnover vs. THF.
  • Temperature : Reactions at –20°C enhance enantioselectivity but reduce yield (trade-off optimization required) .
    Advanced purification via chiral HPLC (e.g., Chiralpak AD-H column) isolates enantiomers for pharmacological profiling .

Q. What experimental designs address contradictions in reported biological activities (e.g., antiproliferative vs. cytotoxic effects)?

  • Dose-response profiling : Use multiple cell lines (e.g., HCT-116 for colorectal cancer vs. HEK-293 for normal cells) to differentiate selective toxicity .
  • Mechanistic studies : ROS generation assays and mitochondrial membrane potential measurements clarify whether cytotoxicity arises from oxidative stress or apoptosis .
  • In vivo validation : Murine models (e.g., dimethylhydrazine-induced carcinogenesis) reconcile in vitro/in vivo discrepancies by accounting for pharmacokinetics .

Q. How do computational methods aid in designing selective tetrahydroquinoline-7-carboxamide inhibitors?

  • Docking simulations : Identify binding poses in target proteins (e.g., DPP-IV or kinase domains) using AutoDock Vina .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD simulations : Assess ligand-protein stability over 100-ns trajectories to prioritize compounds with low RMSD fluctuations .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anti-proliferative activities across studies?

Potential factors include:

  • Cell line variability : NCI-60 panel data may show divergent responses due to genetic heterogeneity (e.g., p53 status).
  • Compound stability : Hydrolytic degradation (e.g., ester-to-acid conversion) under assay conditions alters effective concentrations .
    Methodological solution :
  • Standardize storage (dry, inert atmosphere) and validate purity via HPLC pre-assay.
  • Cross-reference results with structurally analogous compounds (e.g., 7-fluoro vs. 7-chloro derivatives) .

Methodological Tables

Q. Table 1. Key Synthetic Routes for 1,2,3,4-Tetrahydroquinoline-7-carboxamides

MethodYield (%)Enantioselectivity (ee)Key Reference
Copper-catalyzed C–N coupling61–9072–90% ee
Pictet-Spengler cyclization45–75N/A
Reductive amination50–85Racemic

Q. Table 2. Biological Activities of Selected Derivatives

CompoundActivity (IC₅₀)TargetReference
7-Chloro derivative0.8 μM (Fungicidal)CYP51
N-Benzoyl substituted12 nM (DPP-IV inhibition)DPP-IV enzyme
6-Fluoro-4-hydroxy ester5.2 μM (Anticancer)Topoisomerase II

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.